2-(Cyclohexylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
A pivotal area of application involves the synthesis of complex organic compounds through multi-component reactions, showcasing the versatility of this chemical in constructing a variety of molecular structures:
Three-component Condensation Reactions
A study demonstrated the use of cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid in the presence of benzaldehyde derivatives to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids in high yields. This reaction showcases the compound's utility in combinatorial chemistry for creating materials of interest in medicinal and biological sciences (Marandi, 2018).
Four-Component Reactions
Another study described an improved four-component reaction involving cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, carboxylic acids, and pyrrole. This reaction leads to 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylamino(1H-pyrrol-2-yl)methyl]succinates, highlighting the compound's contribution to synthesizing novel structures with potential applicability in various domains (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).
Material Synthesis and Applications
The compound is integral to the synthesis of materials with specific functions, such as corrosion inhibitors and potential drug precursors:
Synthesis of Corrosion Inhibitors
Research on the anti-corrosive behavior of certain indanone derivatives on mild steel in hydrochloric acid solution employed this compound as a precursor. The study found these compounds to be effective corrosion inhibitors, offering insights into the development of new protective coatings for metals (Saady et al., 2018).
Catalysis and Enantioselective Synthesis
The compound's utility extends to catalysis, particularly in enantioselective synthesis. For example, kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and analogues was conducted using Candida antarctica lipase B, showcasing the compound's role in producing enantiomerically pure substances of interest in pharmaceutical research (Li, Rantapaju, & Kanerva, 2011).
Properties
IUPAC Name |
2-(cyclohexylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c18-15(19)16(17-14-8-2-1-3-9-14)10-12-6-4-5-7-13(12)11-16;/h4-7,14,17H,1-3,8-11H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILFXUDWTSFGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2(CC3=CC=CC=C3C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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